molecular formula C14H12FNO3 B6368590 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine CAS No. 1261893-09-7

3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine

Cat. No.: B6368590
CAS No.: 1261893-09-7
M. Wt: 261.25 g/mol
InChI Key: OTLQDKDRXXBWEP-UHFFFAOYSA-N
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Description

3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine is a chemical compound that belongs to the class of pyridines It is characterized by the presence of an ethoxycarbonyl group, a fluorine atom, and a hydroxyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine typically involves multi-step organic reactions. One common method includes the reaction of 3-fluorophenylboronic acid with ethyl chloroformate to introduce the ethoxycarbonyl group. This intermediate is then subjected to a cyclization reaction with 2-hydroxypyridine under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethoxycarbonyl group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ethoxycarbonyl group may produce an alcohol.

Scientific Research Applications

3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the ethoxycarbonyl and hydroxyl groups in 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine makes it unique compared to similar compounds

Properties

IUPAC Name

ethyl 2-fluoro-4-(2-oxo-1H-pyridin-3-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3/c1-2-19-14(18)11-6-5-9(8-12(11)15)10-4-3-7-16-13(10)17/h3-8H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLQDKDRXXBWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=CC=CNC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683174
Record name Ethyl 2-fluoro-4-(2-oxo-1,2-dihydropyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261893-09-7
Record name Ethyl 2-fluoro-4-(2-oxo-1,2-dihydropyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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